トリメトベンザミド
概要
説明
トリメトベンザミドは、ヒトの吐き気や嘔吐を予防するために使用される新規の制吐剤です。 これは、術後悪心・嘔吐や胃腸炎に関連する悪心によく処方されます 。 この化合物は、Tebamide や Tigan などの商品名で販売されています .
作用機序
トリメトベンザミドは、ドーパミンD2受容体の拮抗薬として作用することにより、制吐効果を発揮します 。 これは、延髄の化学受容体トリガーゾーン(CTZ)に影響を与え、吐き気や嘔吐を抑えると考えられています 。 その作用機序に関与する正確な分子標的と経路はまだ調査中です .
類似の化合物との比較
トリメトベンザミドは、オンダンセトロンやプロメタジンなどの他の制吐剤と比較されることがよくあります 。 オンダンセトロンは5HT3受容体拮抗薬であるのに対し、トリメトベンザミドはドーパミンD2受容体に作用します 。 一方、プロメタジンは鎮静効果を持つ抗ヒスタミン薬です 。 トリメトベンザミドの独自性は、CTZに対する特異的な作用と、術後および胃腸炎関連の吐き気や嘔吐の治療における有効性にあります .
類似の化合物には以下が含まれます。
オンダンセトロン: 吐き気や嘔吐に使用される5HT3受容体拮抗薬.
プロメタジン: 制吐作用と鎮静作用を持つ抗ヒスタミン薬.
ドパミン: 同様の適応症で使用される別のドーパミンD2受容体拮抗薬.
科学的研究の応用
Trimethobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of antiemetic drugs and their synthesis.
生化学分析
Biochemical Properties
Trimethobenzamide is believed to interact with the D2 receptor . Its role in biochemical reactions likely involves the chemoreceptor trigger zone (CTZ), where it exerts its antiemetic effects .
Cellular Effects
The cellular effects of Trimethobenzamide are primarily related to its antiemetic properties. It is believed to affect the chemoreceptor trigger zone (CTZ) of the medulla oblongata to suppress nausea and vomiting .
Molecular Mechanism
Trimethobenzamide is an antagonist of the D2 receptor . It is believed to exert its effects at the molecular level by affecting the chemoreceptor trigger zone (CTZ) of the medulla oblongata .
Temporal Effects in Laboratory Settings
It is known that Trimethobenzamide is used to prevent nausea and vomiting, suggesting that it has a relatively immediate effect following administration .
Dosage Effects in Animal Models
The effects of Trimethobenzamide at different dosages in animal models are not fully documented. In dogs pretreated with Trimethobenzamide HCl, the emetic response to apomorphine is inhibited .
Metabolic Pathways
It is known that Trimethobenzamide is an antagonist of the D2 receptor, suggesting that it may interact with enzymes or cofactors associated with this receptor .
Transport and Distribution
The transport and distribution of Trimethobenzamide within cells and tissues are not fully documented. It is known that Trimethobenzamide is used to prevent nausea and vomiting, suggesting that it may be distributed to areas of the brain associated with these functions .
Subcellular Localization
Given its role as an antiemetic, it is likely that it localizes to areas of the brain associated with nausea and vomiting, such as the chemoreceptor trigger zone (CTZ) .
準備方法
トリメトベンザミドは、一連の化学反応によって合成できます。この合成には、p-ヒドロキシベンズアルデヒドのナトリウム塩を2-ジメチルアミノエチルクロリドでアルキル化してエーテル中間体を作成することが含まれます。この中間体は、アンモニアの存在下で還元的アミノ化を受け、ジアミンが生成されます。 最後に、3,4,5-トリメトキシベンゾイルクロリドでジアミンをアシル化すると、トリメトベンザミドが生成されます 。 工業生産方法は、収率と純度を最適化し、環境への影響を最小限に抑えることに重点を置いています .
化学反応の分析
トリメトベンザミドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化され、分解生成物を生成する可能性があります。
還元: 還元的アミノ化は、その合成における重要なステップです。
これらの反応で使用される一般的な試薬には、p-ヒドロキシベンズアルデヒド、2-ジメチルアミノエチルクロリド、アンモニア、3,4,5-トリメトキシベンゾイルクロリドが含まれます 。これらの反応から生成される主要な生成物は、最終的に最終化合物であるトリメトベンザミドに至る中間体です。
科学研究の用途
トリメトベンザミドは、幅広い科学研究の用途があります。
化学: 制吐剤とその合成の研究におけるモデル化合物として使用されます。
生物学: 研究は、嘔吐反応に関与する延髄の化学受容体トリガーゾーン(CTZ)に対するその影響に焦点を当てています.
医学: トリメトベンザミドは、さまざまな臨床設定における吐き気や嘔吐の治療におけるその有効性について、広く研究されています.
類似化合物との比較
Trimethobenzamide is often compared with other antiemetic compounds such as ondansetron and promethazine . Unlike ondansetron, which is a 5HT3 receptor antagonist, trimethobenzamide acts on the dopamine D2 receptor . Promethazine, on the other hand, is an antihistamine with sedative properties . The uniqueness of trimethobenzamide lies in its specific action on the CTZ and its effectiveness in treating postoperative and gastroenteritis-related nausea and vomiting .
Similar compounds include:
Ondansetron: A 5HT3 receptor antagonist used for nausea and vomiting.
Promethazine: An antihistamine with antiemetic and sedative properties.
Domperidone: Another dopamine D2 receptor antagonist used for similar indications.
特性
IUPAC Name |
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZBIKUBAYAZIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
554-92-7 (mono-hydrochloride) | |
Record name | Trimethobenzamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023711 | |
Record name | Trimethobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Trimethobenzamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014800 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
WHITE CRYSTALLINE POWDER; SLIGHT PHENOLIC ODOR; SOL IN WARM ALC; INSOL IN ETHER & BENZENE /HYDROCHLORIDE/, PKA: 8.27; FREELY SOL IN ETHANOL & CHLOROFORM; INSOL IN PETROLEUM ETHER /HYDROCHLORIDE/, 3.98e-02 g/L | |
Record name | Trimethobenzamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00662 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TRIMETHOBENZAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3198 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Trimethobenzamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014800 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of trimethobenzamide as determined in animals is obscure, but may involve the chemoreceptor trigger zone (CTZ), an area in the medulla oblongata through which emetic impulses are conveyed to the vomiting center; direct impulses to the vomiting center apparently are not similarly inhibited., DRUG...SHOWN TO INHIBIT STIMULI @ CHEMORECEPTOR TRIGGER ZONE IN ANIMALS... /HYDROCHLORIDE SALT/ | |
Record name | Trimethobenzamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00662 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TRIMETHOBENZAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3198 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
138-56-7 | |
Record name | Trimethobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethobenzamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethobenzamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00662 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trimethobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHOBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2X096QY97 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRIMETHOBENZAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3198 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Trimethobenzamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014800 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
188.7 °C | |
Record name | Trimethobenzamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00662 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trimethobenzamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014800 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trimethobenzamide hydrochloride?
A1: The molecular formula of trimethobenzamide hydrochloride is C13H20NO5 • HCl, and its molecular weight is 301.79 g/mol. (Derived from Pubchem CID: 5571)
Q2: Are there any studies regarding the stability of trimethobenzamide under various conditions?
A2: Yes, a stability-indicating RP-HPLC method was developed and validated to assess the stability of trimethobenzamide under various stress conditions. [] This method met ICH guidelines and demonstrated the drug's susceptibility to degradation in basic and oxidative conditions, highlighting the need for proper storage and handling. []
Q3: Does trimethobenzamide exhibit any catalytic properties?
A3: Trimethobenzamide is primarily recognized for its antiemetic properties and is not known to possess significant catalytic properties relevant to chemical reactions.
Q4: Are there any computational models available for predicting the activity of trimethobenzamide or related compounds?
A4: While specific computational models for trimethobenzamide were not found within the provided research papers, the development of a stability-indicating RP-UPLC method highlights the use of analytical techniques for characterizing and quantifying the compound and its impurities. [] Such data can be valuable for building computational models to understand its behavior.
Q5: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of trimethobenzamide?
A5: One study reports an improved process for preparing trimethobenzamide hydrochloride that minimizes impurities, contributing to a final product that meets regulatory specifications. [] Another study describes the use of a reverse osmosis membrane incorporating trimethobenzamide, highlighting its potential application in drug delivery systems. [] These findings suggest ongoing efforts to optimize the formulation and delivery of this drug.
Q6: Are there specific safety regulations related to the handling and disposal of trimethobenzamide?
A6: While specific SHE regulations are not discussed within these research papers, the emphasis on developing a robust analytical method for trimethobenzamide with a proven mass balance underlines the importance of controlling its presence in pharmaceutical preparations and potentially in the environment. [] Adherence to standard pharmaceutical industry safety protocols and environmental regulations for handling and disposal of pharmaceuticals is crucial.
Q7: How does the administration route of trimethobenzamide affect its efficacy in controlling postoperative nausea and vomiting?
A7: One study explored the efficacy of intravenous trimethobenzamide in preventing postoperative nausea and vomiting in surgical patients. [] While not directly comparing different routes of administration, the study highlighted the importance of effective antiemetic agents in managing these complications and suggested that intravenous trimethobenzamide could be a valuable option. [] Further research comparing different routes of administration is needed to draw definitive conclusions.
Q8: What animal models have been used to study the effects of trimethobenzamide?
A8: Various animal models have been employed to investigate the effects of trimethobenzamide. One study used rats to explore the drug's potential teratogenic effects, finding dose-dependent developmental retardation in bone and cartilage tissues. [] Another study investigated the influence of trimethobenzamide on vestibular compensation in cats following unilateral labyrinthectomy, suggesting that it may improve recovery. [, ] Additionally, a study used a rat model of hippocampal sclerosis to examine the combined effects of trimethobenzamide and theophylline, finding no significant impact on neuronal damage. [] These studies demonstrate the utility of animal models in understanding the drug's various effects.
Q9: What are the potential long-term effects of trimethobenzamide use?
A9: One study investigated the long-term effects of in utero exposure to trimethobenzamide in rats. [] The offspring of mothers exposed to trimethobenzamide exhibited growth retardation, neurological damage affecting the brain and intestines, and signs of hepatic damage. [] This highlights the importance of carefully considering the risks and benefits of using trimethobenzamide during pregnancy.
Q10: Have there been any attempts to develop targeted delivery systems for trimethobenzamide?
A10: While specific targeted delivery systems for trimethobenzamide were not discussed in the provided research papers, the incorporation of the drug into a reverse osmosis membrane suggests ongoing efforts to explore its potential in drug delivery applications. []
Q11: Are there any known biomarkers for predicting the efficacy of trimethobenzamide or monitoring treatment response?
A11: The provided research articles do not discuss specific biomarkers for predicting trimethobenzamide efficacy or monitoring treatment response. Further research is needed to explore potential biomarkers for personalized medicine approaches.
Q12: What analytical techniques have been used to characterize and quantify trimethobenzamide?
A12: Several analytical techniques have been employed to study trimethobenzamide. One study describes the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for quantifying trimethobenzamide in various samples. [] Another study presents an ion-pair column chromatographic method combined with UV spectrophotometry for assaying trimethobenzamide hydrochloride in capsules and injections. [] Additionally, capillary gas chromatography was used to determine trazodone levels in biological samples, with trimethobenzamide serving as an internal standard. [] These examples illustrate the diversity of analytical techniques used to characterize and quantify this drug in various matrices.
Q13: What is known about the dissolution rate and solubility of trimethobenzamide in various media?
A13: While these research papers did not focus on the dissolution and solubility characteristics of trimethobenzamide, these parameters are crucial for understanding its bioavailability and overall efficacy. Further research focusing on these aspects is necessary to optimize its formulation and delivery.
Q14: What validation parameters were considered when developing the analytical methods for trimethobenzamide?
A14: The development and validation of a stability-indicating RP-UPLC method for trimethobenzamide, adhering to ICH guidelines, highlights the importance of analytical method validation in pharmaceutical analysis. [] Key parameters considered during validation typically include accuracy, precision, specificity, linearity, range, robustness, and detection/quantitation limits. This ensures the reliability and reproducibility of the analytical data generated for quality control and regulatory purposes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。